
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-(4-chloro-benzyl)-oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-chloro-benzyl)-oxalamide is a synthetic organic compound that features a unique combination of adamantane, thiazole, and oxalamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-chloro-benzyl)-oxalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Adamantane Group: The adamantane group can be introduced via a Friedel-Crafts alkylation reaction using adamantane and a suitable thiazole derivative.
Formation of the Oxalamide Moiety: The oxalamide group can be formed by reacting oxalyl chloride with the appropriate amine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-chloro-benzyl)-oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-chloro-benzyl)-oxalamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-chloro-phenyl)-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-methyl-benzyl)-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-fluoro-benzyl)-oxalamide
Uniqueness
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-chloro-benzyl)-oxalamide is unique due to the specific combination of the adamantane, thiazole, and oxalamide moieties, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C22H24ClN3O2S |
|---|---|
Peso molecular |
430.0 g/mol |
Nombre IUPAC |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[(4-chlorophenyl)methyl]oxamide |
InChI |
InChI=1S/C22H24ClN3O2S/c23-17-3-1-13(2-4-17)11-24-19(27)20(28)26-21-25-18(12-29-21)22-8-14-5-15(9-22)7-16(6-14)10-22/h1-4,12,14-16H,5-11H2,(H,24,27)(H,25,26,28) |
Clave InChI |
ZMBKHYMCVPTPQV-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(=O)NCC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


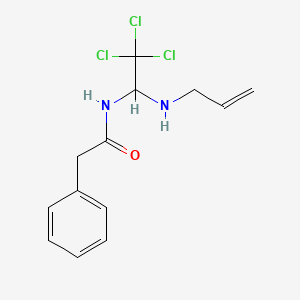
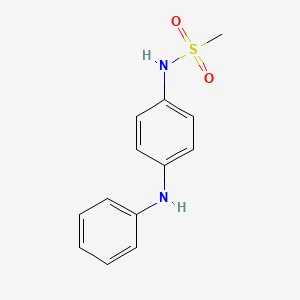
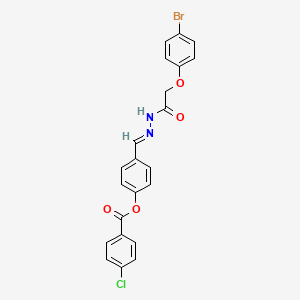

![(2E)-2-(pyridin-4-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11994809.png)
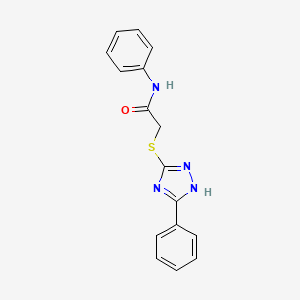

![3-Methyl-2-(3-methylbutyl)-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11994819.png)
![3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11994825.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994828.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11994833.png)
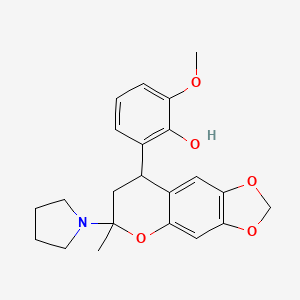

![5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide](/img/structure/B11994872.png)
